molecular formula C22H23N3O B4236017 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

Cat. No. B4236017
M. Wt: 345.4 g/mol
InChI Key: PDRSNNPCDJAQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone, also known as ABP, is a chemical compound that has gained interest in the scientific community due to its potential applications in medical research. It is a heterocyclic compound that contains a pyrrolidinone ring, a benzimidazole ring, and an allyl group.

Mechanism of Action

1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone acts as a competitive inhibitor of PRMT5 by binding to the enzyme's substrate binding site. This inhibits the enzyme's ability to methylate its protein substrates, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been shown to inhibit PRMT5 activity in cancer cells, leading to a decrease in cancer cell proliferation and survival. Additionally, 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been shown to selectively inhibit PRMT5 over other PRMT enzymes.

Advantages and Limitations for Lab Experiments

One advantage of 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is its selectivity for PRMT5, which allows for specific inhibition of this enzyme without affecting other PRMT enzymes. However, one limitation of 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone is its potential toxicity, which may limit its use in vivo.

Future Directions

Future research directions for 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone include further optimization of its structure and synthesis method to increase its potency and selectivity. Additionally, 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone could be studied for its potential use as a therapeutic agent for cancer treatment.

Scientific Research Applications

1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has been studied for its potential use as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in cancer cell proliferation and survival. 1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone has also been studied for its potential use as a fluorescent probe for imaging PRMT5 activity in cells.

properties

IUPAC Name

4-[1-(1-phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-3-13-24-15-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)16(2)17-9-5-4-6-10-17/h3-12,16,18H,1,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRSNNPCDJAQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Reactant of Route 2
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Reactant of Route 5
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
Reactant of Route 6
1-allyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.